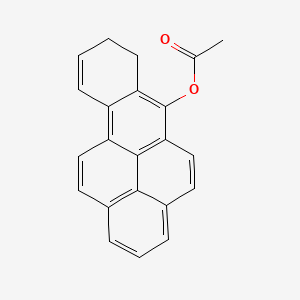
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by its complex structure, which includes multiple fused benzene rings. It is primarily formed during the incomplete combustion of organic matter and is found in various environmental sources such as automobile emissions, cigarette smoke, and charbroiled foods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyren-6-ol, 7,8-dihydro-, acetate typically involves the acetylation of benzo(a)pyren-6-ol, 7,8-dihydro-. This process can be achieved through the reaction of benzo(a)pyren-6-ol, 7,8-dihydro- with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps in understanding the biological effects of PAHs, including their carcinogenic and mutagenic properties.
Medicine: Studies focus on the compound’s potential role in cancer development and its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of benzo(a)pyren-6-ol, 7,8-dihydro-, acetate involves its interaction with cellular components. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) pathway plays a significant role in mediating the toxic effects of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyren-7-ol: Another hydroxylated derivative with similar properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite involved in the bioactivation of benzo(a)pyrene.
Uniqueness
Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate is unique due to its specific structure, which includes an acetate group. This structural modification can influence its chemical reactivity and biological interactions, making it a valuable compound for studying the effects of structural changes on PAH behavior .
Eigenschaften
CAS-Nummer |
56288-58-5 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
7,8-dihydrobenzo[b]pyren-6-yl acetate |
InChI |
InChI=1S/C22H16O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2,4-7,9-12H,3,8H2,1H3 |
InChI-Schlüssel |
KPYQUKDJSXYZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2CCC=CC2=C3C=CC4=C5C3=C1C=CC5=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


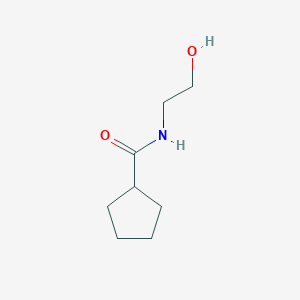

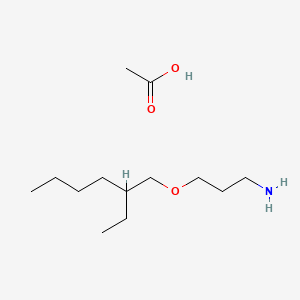
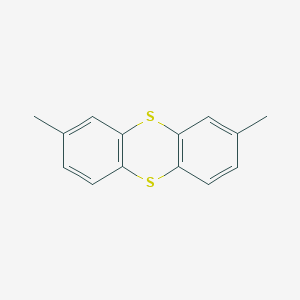

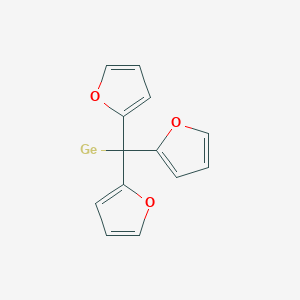
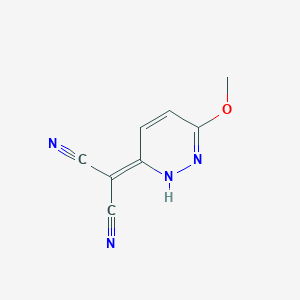
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

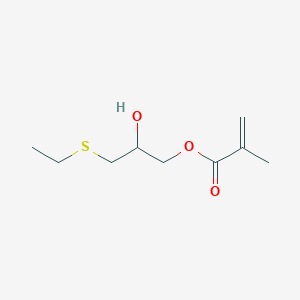
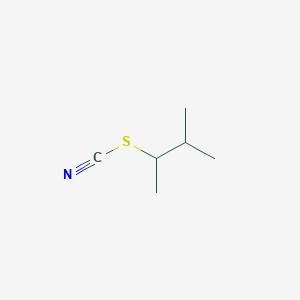
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)

